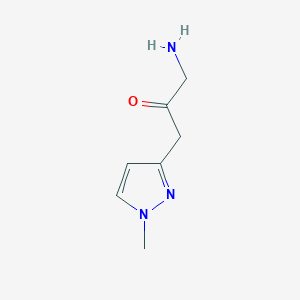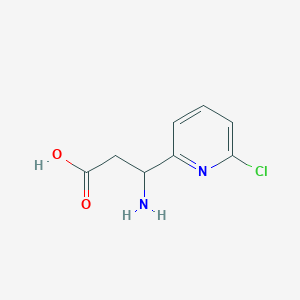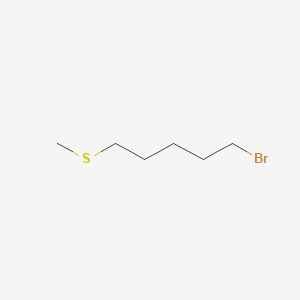
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features two pyrimidine rings. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with a carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine rings, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
2-Thioxopyrimidine: Exhibits anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer research.
Uniqueness
2-(Pyrimidin-5-yl)pyrimidine-4-carboxylic acid is unique due to its dual pyrimidine rings, which confer distinct electronic and steric properties. This structural feature allows for versatile chemical modifications and a broad range of biological activities .
Propriétés
Formule moléculaire |
C9H6N4O2 |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-pyrimidin-5-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O2/c14-9(15)7-1-2-12-8(13-7)6-3-10-5-11-4-6/h1-5H,(H,14,15) |
Clé InChI |
JWNSNGKZQYTLFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1C(=O)O)C2=CN=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)







![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)


![2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile](/img/structure/B13181571.png)
![5-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13181580.png)
